An In-depth Technical Guide to 2-amino-N,3-dimethylbutanamide and Its Isomers: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-amino-N,3-dimethylbutanamide and Its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-N,3-dimethylbutanamide, focusing on its synthesis, physicochemical properties, and primary applications. Due to the close structural relationship and the availability of public data, this guide also incorporates information on its isomers, 2-amino-2,3-dimethylbutanamide and 2-amino-3,3-dimethylbutanamide, to provide a thorough understanding of this class of compounds. The target compound, under CAS number 74410-26-7, is the hydrochloride salt of (2S)-2-amino-N,3-dimethylbutanamide[1].
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The properties of 2-amino-N,3-dimethylbutanamide and its isomers are summarized below. It is important to note that while the provided CAS number corresponds to a specific stereoisomer in its hydrochloride form, the data for the free base and its isomers are highly relevant.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [2][3] |
| Molecular Weight | 130.19 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 76-84 °C | [4][5][6] |
| Solubility | Soluble in water and most organic solvents | [4] |
| Purity | >98.0% (GC) | [5] |
Synthesis of 2-amino-dialkylbutanamides: A Mechanistic Perspective
The synthesis of 2-amino-N,3-dimethylbutanamide and its isomers is primarily achieved through a two-step process. This process begins with the formation of an α-aminonitrile via the Strecker reaction, followed by hydrolysis to the desired amide.
Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate
The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones or aldehydes[7]. In the context of 2-amino-2,3-dimethylbutanamide, the starting material is 3-methyl-2-butanone (methyl isopropyl ketone)[4][7][8].
The reaction proceeds by treating the ketone with ammonia and a cyanide source, typically sodium cyanide[4][8]. The mechanism involves the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile[7].
Experimental Protocol: Synthesis of 2-amino-2,3-dimethylbutyronitrile [4]
-
Dissolve ammonium chloride in water.
-
Add sodium cyanide and aqueous ammonia to the solution.
-
After stirring, introduce a small amount of a phase-transfer catalyst such as benzyltriethylammonium chloride.
-
Slowly add 3-methyl-2-butanone to the reaction mixture.
-
Stir and reflux the mixture for 4-6 hours.
-
After cooling, extract the product with dichloromethane.
-
Purify the organic phase to yield the colorless, transparent liquid 2-amino-2,3-dimethylbutyronitrile with a purity of approximately 95% and a yield of 90%.
Caption: Strecker synthesis of the aminonitrile intermediate.
Step 2: Hydrolysis of the α-Aminonitrile to the Amide
The second step involves the hydrolysis of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to an amide. This can be achieved through chemical or biocatalytic methods.
Chemical Hydrolysis:
The nitrile can be hydrolyzed under acidic or basic conditions[4][8]. A common method involves using a strong acid like sulfuric acid[6].
Experimental Protocol: Acid Hydrolysis of 2-amino-2,3-dimethylbutyronitrile [6]
-
Under a nitrogen atmosphere and in a cold water bath, add 2-amino-2,3-dimethylbutyronitrile liquid (0.417 mol) to a sulfuric acid solution (104.2 ml).
-
Stir the solution at room temperature for three days, during which a white solid will appear.
-
Slowly pour the reaction mixture into 150 g of ice water.
-
Basify the solution to a pH of 9.0 using sodium carbonate and 50% sodium hydroxide, which will precipitate a significant amount of white solid.
-
Filter the solid and purify by extraction with dichloromethane to obtain 2-amino-2,3-dimethylbutanamide. This method yields the product with a melting point of 76-80 °C and a yield of 47.6%.
Biocatalytic Hydrolysis:
An environmentally friendly alternative to chemical hydrolysis is the use of nitrile hydratase enzymes from microorganisms[8]. This method offers mild reaction conditions, less wastewater, high yield, and shorter conversion times[8].
The process utilizes the nitrile hydratase produced by microorganisms such as Nocardia globerula to catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide[8]. The reaction is typically carried out at a pH of 6.0-10.0 and a temperature of 20-40°C[8].
Caption: Hydrolysis of the aminonitrile to the final amide product.
Applications in Agrochemicals
The primary application of 2-amino-N,3-dimethylbutanamide and its isomers is as a key intermediate in the synthesis of imidazolinone herbicides[4][6][7]. These herbicides, such as imazethapyr, imazaquin, and imazamox, are widely used in agriculture for weed control in crops like soybeans[4]. The development of efficient synthetic routes to 2-amino-dialkylbutanamides has been crucial for the large-scale production of these important agrochemicals[4][7].
Safety and Toxicology
Based on the available GHS hazard information, 2-amino-2,3-dimethylbutanamide is considered hazardous[2][9].
-
Acute Toxicity: Harmful if swallowed[2].
-
Respiratory Irritation: May cause respiratory irritation[2].
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area[10].
Conclusion
2-amino-N,3-dimethylbutanamide and its isomers are valuable chemical intermediates with significant applications in the agrochemical industry. The well-established synthetic pathways, primarily based on the Strecker reaction and subsequent hydrolysis, allow for their efficient production. A thorough understanding of their physicochemical properties and safety profiles is essential for their safe handling and effective use in research and manufacturing.
References
- Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
- Google Patents. (2013). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
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National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1258. Retrieved February 9, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-2,3-dimethylbutanamide. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. Retrieved February 9, 2026, from [Link]
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MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1466. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). 2,3-Dimethylbutanamide. Retrieved February 9, 2026, from [Link]
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J&K Scientific. (n.d.). 2-Amino-2,3-dimethylbutanamide, 96%. Retrieved February 9, 2026, from [Link]
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